Product packaging for 1,2,4-Thiadiazol-5-amine(Cat. No.:CAS No. 7552-07-0)

1,2,4-Thiadiazol-5-amine

Cat. No.: B188566
CAS No.: 7552-07-0
M. Wt: 101.13 g/mol
InChI Key: VJHTZTZXOKVQRN-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazol-5-amine is a nitrogen-sulfur heterocyclic compound that serves as a valuable building block in medicinal chemistry and scientific research. The core thiadiazole structure is a known bioisostere for pyrimidine and other aromatic rings, a property that can be exploited to enhance the lipophilicity, bioavailability, and binding affinity of novel compounds . This makes it a versatile scaffold for the design and synthesis of new molecular entities with potential pharmacological activity. Researchers value this amine derivative for its reactivity, which allows for further functionalization to create diverse libraries of compounds for screening. Thiadiazole derivatives, in general, have been extensively investigated and display a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-convulsant properties . The presence of the amine group is particularly useful for derivatization, enabling its incorporation into larger, more complex molecules as a key structural motif. Please note that this product is intended for research purposes in a laboratory setting and is strictly classified as For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3N3S B188566 1,2,4-Thiadiazol-5-amine CAS No. 7552-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H3N3S/c3-2-4-1-5-6-2/h1H,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHTZTZXOKVQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302767
Record name 1,2,4-Thiadiazol-5-amine
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Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7552-07-0
Record name 7552-07-0
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Record name 1,2,4-Thiadiazol-5-amine
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Record name 5-Amino-1,2,4-thiadiazole
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Synthetic Methodologies for 1,2,4 Thiadiazol 5 Amine and Its Derivatives

Classical and Established Synthetic Routes to the 1,2,4-Thiadiazole (B1232254) Core.isres.orgorganic-chemistry.orgresearchgate.net

The foundational methods for synthesizing the 1,2,4-thiadiazole nucleus have been well-documented and primarily include cyclization reactions and oxidative processes. isres.org These classical routes have been refined over the years to improve yields, expand substrate scope, and enhance reaction conditions.

Intramolecular cyclization is a key strategy for forming the 1,2,4-thiadiazole ring, typically involving the formation of a nitrogen-sulfur (N-S) bond within a pre-assembled acyclic precursor. A prominent example is the oxidative cyclization of N-carbamothioyl amidines, also known as imidoyl thioureas.

Recent advancements have focused on greener and more efficient methods. An electro-oxidative approach facilitates an intramolecular dehydrogenative N-S bond formation in imidoyl thioureas. organic-chemistry.orgnih.gov This method operates at room temperature without the need for catalysts or chemical oxidants, offering high functional group tolerance and scalability. organic-chemistry.org The reaction is believed to proceed through a single-electron transfer, radical cyclization, and subsequent oxidative rearomatization. organic-chemistry.org

Alternatively, hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), can mediate this transformation effectively. mdpi.comnih.gov This metal-free protocol is characterized by very short reaction times and provides good to excellent yields of 3-substituted-5-arylamino-1,2,4-thiadiazoles from the corresponding imidoyl thioureas. nih.gov

Table 1: Comparison of Intramolecular Cyclization Methods for 3-Substituted 5-Amino-1,2,4-Thiadiazoles

Method Reagent/Condition Key Features Yield Reference
Electrochemical Synthesis Constant current, nBu₄NBF₄, MeCN Catalyst- and oxidant-free, room temperature, environmentally friendly Good to excellent (up to 85%) organic-chemistry.orgnih.gov
Hypervalent Iodine Mediate Phenyliodine(III) bis(trifluoroacetate) (PIFA) Metal-free, very short reaction times, broad substrate scope Good to excellent mdpi.comnih.gov
Base-Mediated Cyclization Sodium hydride in DMF Transition-metal-free, in situ formation from amidines and dithioesters Good to excellent organic-chemistry.orgacs.org

Intermolecular strategies involve the assembly of the 1,2,4-thiadiazole ring from two or more separate components in a single pot. A notable modern example is the [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates, promoted by molecular iodine. acs.org This reaction proceeds via a regioselective C–N bond formation followed by an intramolecular oxidative N–S bond formation to construct fused thiadiazole systems. acs.org

Enzymatic methods have also emerged as a green alternative. Vanadium-dependent haloperoxidases can catalyze the intermolecular oxidative dimerization of thioamides. acs.orgnih.gov This biocatalytic approach uses hydrogen peroxide as the terminal oxidant and a catalytic amount of a halide salt, proceeding through enzyme-mediated sulfur halogenation events. acs.orgnih.gov

The oxidative dimerization of thioamides is one of the most general and widely used methods for synthesizing symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. acs.orgthieme-connect.de This approach involves the oxidation of two thioamide molecules, which couple to form the heterocyclic ring. A variety of oxidizing agents have been employed for this purpose.

Classical oxidants include halogens, hydrogen peroxide, and nitrous acid. thieme-connect.de More contemporary reagents include o-iodoxybenzoic acid (IBX), N-bromosuccinimide, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). jst.go.jp An electrochemical approach for the oxidative dimerization of α-oxothioamides has also been developed, using tetra-n-butylammonium iodide (TBAI) as both an electrolyte and mediator. jst.go.jp

Environmentally benign protocols have been developed, such as an iodine-catalyzed dimerization using molecular oxygen as the terminal oxidant in water, which is consistent with the principles of green chemistry. rhhz.net

Table 2: Oxidants Used in the Dimerization of Thioamides

Oxidant/System Substrate Type Key Advantages Reference
Hydrogen Peroxide (H₂O₂) Thioamides Common, accessible oxidant thieme-connect.dejst.go.jp
Molecular Iodine (I₂) / O₂ Aryl & alkyl thioamides, thioureas Green chemistry (water solvent, O₂ oxidant) rhhz.net
Phenyliodine(III) bis(trifluoroacetate) (PIFA) Imidoyl thioureas Metal-free, rapid reaction nih.govorganic-chemistry.org
Electrochemical (TBAI mediated) α-Oxothioamides Avoids stoichiometric chemical oxidants jst.go.jp
Vanadium Haloperoxidase / H₂O₂ Thioamides Biocatalytic, high chemoselectivity acs.orgnih.gov

Amidines are versatile precursors for the synthesis of 5-amino-1,2,4-thiadiazole derivatives. These methods typically involve the reaction of an amidine with a sulfur-containing reagent, leading to the formation of the thiadiazole ring.

The reaction between amidines and isothiocyanates is a direct and efficient route to 3-substituted-5-amino-1,2,4-thiadiazoles. This reaction can be promoted under various conditions. A transition-metal-free method involves the base-mediated tandem thioacylation of amidines with isothiocyanates in DMF, which proceeds through an in situ intramolecular dehydrogenative N–S bond formation. organic-chemistry.orgorganic-chemistry.org

Green chemistry approaches include a metal- and catalyst-free protocol that uses molecular oxygen as the oxidant to facilitate the S-N bond formation. rsc.org Additionally, iodine-mediated oxidative coupling provides another metal-free pathway to the desired products. mdpi.com The convergent synthesis of certain biologically active 1,2,4-thiadiazoles relies on the cyclization of an intermediate formed from the addition of an amidine to an isothiocyanate. acs.org An electrochemical method has also been reported for the intermolecular dehydrogenative coupling of amidines and isothiocyanates. researchgate.net

A classical synthesis introduced by Goerdeler involves the conversion of amidines into their N-thiocyanate derivatives. thieme-connect.de These intermediates are often unstable and undergo spontaneous cyclization to yield 1,2,4-thiadiazol-5-amines. This method is general and can be extended to other starting materials; for instance, using guanidines as precursors leads to 1,2,4-thiadiazole-3,5-diamines. thieme-connect.de A related modern strategy involves the reaction of a tosyloxy-substituted amidine derivative with a thiocyanate (B1210189) salt to form the thiadiazole ring, a key step in the synthesis of certain isotopically labeled pharmaceutical intermediates. google.com

Synthesis from Amidines and Their Derivatives

Condensation of Amidines with Carbon Disulfide

The reaction of amidines with carbon disulfide (CS₂) provides a pathway to 5-substituted-1,2,4-thiadiazoles. An electrochemical, three-component cascaded cyclization of amines, amidines, and CS₂ has been developed. researchgate.net This method constructs one C-S bond and two C-N bonds in a single pot. researchgate.net

A related variation involves the condensation of amidoximes with carbon disulfide. thieme-connect.de This reaction, typically carried out in a methanol-dimethylformamide solvent system with sodium methoxide, is considered a variant of Tiemann's synthesis and can produce 1,2,4-thiadiazole-5-thiols in high yields. thieme-connect.de

Synthesis from Thiosemicarbazide (B42300)

Thiosemicarbazide and its derivatives are versatile precursors for the synthesis of various heterocyclic compounds, including 1,2,4-thiadiazoles. The cyclization of acyl thiosemicarbazide derivatives can be achieved in either alkaline or acidic media to yield different heterocyclic systems. nih.gov For instance, 1,4-disubstituted thiosemicarbazides can be cyclized using concentrated sulfuric acid to prepare 2,5-disubstituted-1,3,4-thiadiazole derivatives. jrespharm.com Similarly, reacting thiosemicarbazide derivatives with various aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃) leads to the formation of 1,3,4-thiadiazole (B1197879) structures. rsc.orgjocpr.com

Advanced and Green Chemistry Approaches in 1,2,4-Thiadiazole Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic protocols for 1,2,4-thiadiazoles. mdpi.comresearchgate.net These modern approaches aim to overcome the limitations of conventional methods, such as harsh reaction conditions, long completion times, and the use of unhealthy solvents or catalysts. mdpi.comresearchgate.net Key strategies include the use of green solvents, metal-free conditions, and efficient catalytic systems to improve sustainability and operational simplicity. mdpi.comresearchgate.net

Metal-Free and Catalyst-Free Methodologies

The development of metal-free and catalyst-free synthetic routes is a cornerstone of green chemistry, minimizing toxic waste and simplifying product purification. A notable metal-free method involves the reaction of isothiocyanates with amidines, which utilizes O₂ as a natural oxidant to facilitate the S-N bond formation, yielding 5-amino-1,2,4-thiadiazole derivatives with high regioselectivity and in good to excellent yields. rsc.org Other protocols feature the use of hypervalent iodine(III) reagents, which act as inexpensive, metal-free catalysts for intramolecular cyclization, offering short reaction times and high yields at room temperature. mdpi.comorganic-chemistry.orgacs.orgresearchgate.net

Catalyst-free approaches have also been successfully developed. One such strategy employs the reaction of isothiocyanates and amidoximes in water, an environmentally friendly solvent, to form 3-substituted 5-amino-1,2,4-thiadiazoles in a one-pot process. researchgate.nettandfonline.com This method is highlighted by its operational simplicity and the use of readily available starting materials. tandfonline.com Furthermore, electro-oxidative synthesis provides an efficient and environmentally friendly protocol. organic-chemistry.orgacs.org This technique achieves the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas under catalyst- and oxidant-free electrolytic conditions, demonstrating broad substrate scope and excellent functional group tolerance. organic-chemistry.orgacs.orgorganic-chemistry.org

Oxidative N-S Bond Formation Reactions

A primary strategy for constructing the 1,2,4-thiadiazole ring is through oxidative N-S bond formation. researchgate.net This approach is powerful for creating heteroatom-heteroatom bonds and has been realized through various methods, including chemical and electrochemical oxidation. acs.orgresearchgate.net The intramolecular cyclization of imidoyl thioureas is a common pathway where this bond formation is the key step. organic-chemistry.orgresearchgate.net

Molecular iodine (I₂) is frequently used as an inexpensive, efficient, and metal-free oxidant or catalyst for synthesizing 1,2,4-thiadiazoles. mdpi.comresearchgate.net It mediates the oxidative N-S bond formation under mild conditions, often at room temperature. mdpi.comresearchgate.net This approach has been applied to the one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides and the synthesis of 5-amino-1,2,4-thiadiazoles from imidoyl and guanyl thioureas. researchgate.netrsc.orgresearchgate.net The use of I₂ in water as a green solvent further enhances the environmental credentials of this methodology. mdpi.comorganic-chemistry.org

Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), also serve as effective metal-free catalysts for the intramolecular oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.orgacs.org These reactions are characterized by their efficiency, broad substrate scope, and very short reaction times at ambient temperatures. organic-chemistry.orgacs.orgresearchgate.net

Table 1: Examples of Iodine-Mediated Synthesis of 1,2,4-Thiadiazoles Click on headers to sort

Starting Materials Iodine Reagent Key Features Yield Citations
Imidoyl / Guanyl Thiourea (B124793) Molecular Iodine (I₂) Metal-free, room temp, scalable (gram-scale) 96-99% mdpi.comresearchgate.net
Nitriles and Thioamides Molecular Iodine (I₂) One-pot, wide functional group tolerance Moderate to Good rsc.orgresearchgate.net
Isothiocyanates and Amidoximes Molecular Iodine (I₂) Metal-free, water as green solvent, scalable Good to High mdpi.comorganic-chemistry.org
Imidoyl Thioureas Phenyliodine(III) bis(trifluoroacetate) (PIFA) Metal-free, very short reaction times (minutes) Good to Excellent organic-chemistry.orgacs.org
2-Aminopyridine and Isothiocyanate Molecular Iodine (I₂) One-pot, regiospecific, ambient temperature Good to Excellent researchgate.netacs.org
2-Aminoheteroarenes and Isothiocyanates Molecular Iodine (I₂) [3 + 2] oxidative cyclization, highly regiospecific Not specified nih.gov

Hydrogen peroxide (H₂O₂) is an attractive green oxidant due to its low cost and the production of water as its only byproduct. It has been effectively used to mediate the synthesis of 1,2,4-thiadiazole derivatives from substituted thioureas under metal-free conditions. mdpi.comresearchgate.net These reactions are often conducted in ethanol (B145695) at room temperature, offering operational simplicity and clean byproducts. mdpi.comresearchgate.net The oxidation of thioamides with H₂O₂ is a widely used method, particularly for arylthioamides, to generate 3,5-disubstituted 1,2,4-thiadiazoles. thieme-connect.de

More recently, biocatalytic approaches have been developed. Vanadium-dependent haloperoxidase enzymes can utilize a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant for the oxidative dimerization of thioamides. acs.orgnih.gov This enzyme-mediated strategy is highly chemoselective and represents a sustainable method for intermolecular bond formation. acs.orgnih.gov

Table 2: Examples of Hydrogen Peroxide-Mediated Synthesis of 1,2,4-Thiadiazoles Click on headers to sort

Starting Materials Catalyst/Mediator Key Features Yield Citations
Substituted Thiourea H₂O₂ Metal-free, ethanol solvent, room temperature, scalable Good to Excellent mdpi.comresearchgate.net
Phenylthiourea H₂O₂ / concd HCl Forms 5-amino-1,2,4-thiadiazole derivative 78% thieme-connect.de
Thioamides Vanadium-dependent haloperoxidase / H₂O₂ Biocatalytic, uses catalytic halide salt, chemoselective Moderate to High acs.orgnih.gov
Primary Amides Tert-butyl hydrogen peroxide (TBHP) One-pot, two-step, solvent-free, chromatography-free Excellent researchgate.net
Electro-oxidative Intramolecular Dehydrogenative Cyclization

A modern and environmentally benign approach to synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles involves an electro-oxidative intramolecular dehydrogenative N-S bond formation. organic-chemistry.orgresearchgate.net This method utilizes imidoyl thioureas as starting materials and proceeds under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.orgresearchgate.net The reaction is typically carried out in an undivided cell with a carbon rod anode and a platinum plate cathode. organic-chemistry.org

This electrochemical strategy offers several advantages, including operational simplicity, broad substrate scope, and excellent functional group tolerance. organic-chemistry.orgresearchgate.net It avoids the use of potentially toxic and costly metal catalysts and chemical oxidants, aligning with the principles of green chemistry. organic-chemistry.org The reaction is scalable, as demonstrated by successful gram-scale synthesis. organic-chemistry.org Mechanistic studies suggest a pathway involving a single-electron transfer, radical cyclization, and subsequent oxidative rearomatization to form the stable 1,2,4-thiadiazole ring. organic-chemistry.org

Table 1: Reaction Conditions for Electro-oxidative Synthesis

Parameter Condition
Starting Material Imidoyl thioureas
Key Transformation Intramolecular Dehydrogenative N-S Bond Formation
Cell Type Undivided
Anode Carbon Rod
Cathode Platinum Plate
Current 10 mA (constant)
Electrolyte nBu4NBF4
Solvent MeCN
Temperature Room Temperature
Key Advantage Catalyst- and oxidant-free
Hypervalent Iodine (III) Catalysis

Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as effective mediators for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles. acs.orgnih.govorganic-chemistry.org This method involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. acs.orgnih.govorganic-chemistry.org A key advantage of this protocol is that it is a metal-free approach, offering very short reaction times and producing good to excellent yields. acs.orgnih.govorganic-chemistry.org

The use of hypervalent iodine reagents is considered environmentally benign due to their low toxicity and strong oxidizing power. mkuniversity.ac.in This approach has been successfully applied to a broad range of substrates, demonstrating its versatility. nih.gov The reaction can also be performed in a one-pot fashion, where the imidoyl thiourea is generated in situ from an amidine and an isothiocyanate, followed by the addition of the hypervalent iodine(III) reagent, without a significant impact on the yield. mkuniversity.ac.in

Microwave and Ultrasonic Irradiations in Synthesis

To enhance reaction efficiency and align with green chemistry principles, microwave and ultrasonic irradiation have been employed in the synthesis of 1,2,4-thiadiazole derivatives. researchgate.netnanobioletters.com These non-conventional energy sources often lead to significantly reduced reaction times and improved yields compared to classical heating methods. researchgate.net

Microwave-assisted synthesis has been successfully used to prepare various thiadiazole derivatives, including those with Schiff base functionalities. researchgate.netnih.gov For instance, the cyclization of thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride can be accelerated under microwave irradiation. nanobioletters.comjetir.org Similarly, ultrasonic irradiation has proven effective for the synthesis of thiadiazole derivatives at room temperature, offering a rapid and energy-efficient alternative. nanobioletters.comjetir.org Comparing the two techniques, microwave irradiation has been reported to provide better yields in some cases. nanobioletters.com

Solvent-Free and Aqueous Medium Reactions

In the pursuit of more sustainable chemical processes, solvent-free and aqueous medium reactions have been developed for the synthesis of 1,2,4-thiadiazol-5-amine and its derivatives. mdpi.comresearchgate.net These approaches minimize or eliminate the use of volatile and often toxic organic solvents.

A notable example is the iodine-catalyzed oxidative dimerization of thioamides in water, using molecular oxygen as the terminal oxidant, to produce 3,5-disubstituted-1,2,4-thiadiazoles. rhhz.net This method is applicable to a range of aryl and alkyl thioamides, as well as thioureas. rhhz.net Another green approach involves the reaction of isothiocyanates and amidoximes in the presence of iodine and potassium carbonate in water to yield substituted 1,2,4-thiadiazole derivatives. mdpi.com

Solvent-free synthesis offers advantages in terms of efficiency, higher yields, and shorter reaction times. mdpi.com For instance, the reaction of substituted thioamides with N-bromosuccinimide (NBS) in the presence of basic alumina (B75360) can be achieved by grinding the reactants at room temperature. mdpi.com More recently, a one-pot, two-step solvent-free synthesis of 1,2,4-thiadiazoles from primary amides using Lawesson's reagent and tert-butyl hydrogen peroxide has been reported, which notably avoids column chromatography for purification. rsc.orgresearchgate.net

Role of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have gained traction as green and sustainable alternatives to conventional organic solvents in the synthesis of heterocyclic compounds, including amines. mdpi.comekb.egnih.gov DESs are mixtures of two or more components that form a eutectic mixture with a melting point lower than that of each individual component. nih.gov They are often biodegradable, non-flammable, and have low volatility. ekb.eg

In the context of amine synthesis, DESs, such as those based on choline (B1196258) chloride (ChCl) and urea (B33335) or glycerol, can act as both the solvent and a catalyst, often promoting reactions through hydrogen bond catalysis. mdpi.comnih.gov While direct synthesis of this compound in DESs is an emerging area, the use of these solvents has been successfully demonstrated for the synthesis of other nitrogen-containing heterocycles like 2-aminothiazoles and 2-aminoimidazoles. encyclopedia.pubresearchgate.net For example, a one-pot, three-component reaction of active methylene (B1212753) compounds, urea or thiourea, and N-bromosuccinimide in a choline chloride-urea based DES has been shown to produce 2-aminothiazoles in good to excellent yields under mild conditions. researchgate.net This suggests the potential of DESs as a promising medium for the green synthesis of 1,2,4-thiadiazole derivatives.

Regioselective Synthesis of this compound

The regioselective synthesis of substituted 1,2,4-thiadiazoles is crucial for controlling the final structure and, consequently, the biological activity of the molecule. Various methods have been developed to achieve high regioselectivity.

One approach involves the reaction of 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitriles with Michael acceptors, leading to novel triazolo[1,5-a]pyridine derivatives, showcasing regioselective transformations of related heterocyclic systems. researchgate.net Another strategy focuses on the reagent-based cyclization of thiosemicarbazide intermediates. acs.orgnih.gov The choice of cyclizing agent and the nature of the substituents on the thiosemicarbazide can direct the reaction to selectively form either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. acs.orgnih.gov For instance, reacting a thiosemicarbazide intermediate with p-toluenesulfonyl chloride (p-TsCl) and triethylamine (B128534) can lead to the formation of 2-amino-1,3,4-thiadiazoles, with the regioselectivity being influenced by the substituents on the thiosemicarbazide. acs.orgnih.gov

Furthermore, acid-catalyzed regioselective cyclization of alkyl 2-amino-2-thioxoacetates with acyl hydrazides in water has been shown to favor the formation of 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.org This method highlights the critical role of the solvent in directing the regiochemical outcome of the cyclization process. organic-chemistry.org

Synthetic Strategies for Substituted this compound Derivatives

A variety of synthetic strategies have been developed to access substituted this compound derivatives, reflecting the importance of this scaffold in medicinal chemistry. nih.gov

A convergent synthesis approach involves the cyclization of an intermediate formed from the addition of an amidine to an isothiocyanate. acs.org This method allows for the introduction of diversity at different positions of the thiadiazole ring by varying the starting amidine and isothiocyanate. acs.org

The oxidative dimerization of thioamides is a common route to symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. researchgate.net Another well-established method is the acylation of thiosemicarbazide or its substituted derivatives, which provides a straightforward route to 2-amino-5-substituted-1,3,4-thiadiazoles, a related isomer class. nih.gov

For the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles, several modern methods have been established. These include copper-catalyzed intramolecular oxidative cyclization and cobalt-catalyzed reactions in water. researchgate.net Molecular iodine has also been employed as a sole oxidizing agent for the intramolecular N-S bond formation. researchgate.net Additionally, palladium-catalyzed reactions have been utilized to synthesize disubstituted-1,2,4-thiadiazoles from aryl methyl ketones, sulfur, and amidine. researchgate.net These diverse strategies provide a toolkit for chemists to synthesize a wide array of substituted this compound derivatives for various applications.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,2,4-Thiadiazole
Phenyliodine(III) bis(trifluoroacetate)
Imidoyl thioureas
Amidine
Isothiocyanate
Thiosemicarbazide
Phosphorus oxychloride
N-bromosuccinimide
Lawesson's reagent
tert-Butyl hydrogen peroxide
Choline chloride
Urea
Glycerol
2-Aminothiazoles
2-Aminoimidazoles
2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitriles
1,3,4-Oxadiazoles
p-Toluenesulfonyl chloride
Triethylamine
Alkyl 2-amino-2-thioxoacetates
Acyl hydrazides
Thioamides
2-amino-5-substituted-1,3,4-thiadiazoles
Aryl methyl ketones
Sulfur
Molecular iodine
Potassium carbonate
Amidoximes
Basic alumina
nBu4NBF4
MeCN
2-amino-1,3,4-thiadiazoles
triazolo[1,5-a]pyridine
Michael acceptors
Thioacylamidine
Dithioesters
Aryl isothiocyanates
DMF
1,2,4-selenadiazoles
Elemental sulfur
Elemental selenium
4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles
3,5-bis(het)aryl/arylaminothiadiazoles
3-substituted 5-amino-1,2,4-selenadiazoles
3-substituted-5-arylamino-1,2,4-thiadiazoles
3,5-diaryl-1,2,4-thiadiazoles
3,5-disubstituted-1,2,4-thiadiazole
5-amino-1,2,4-thiadiazoles
3-substituted-1,2,4-thiadiazole-5-amine
3,5-diamino-substituted 1,2,4-thiadiazoles
imidoyl and guanyl thiourea
3-substituted 5-amino-1,2,4-thiadiazole
3-aryl amino/amino-4-aryl-5-imino-D2-1,2,4-thiadiazoles
5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine
6-substituted- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] acs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazole
5,6-dihydro-6-substituted- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] acs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazole
2,5-disubstituted-1,3,4-thiadiazoles
1,3,4-oxadiazoles
alkyl 2-(methylthio)-2-thioxoacetates
p-TSA
AcOH
3,5-bis(indolyl)-1,2,4-thiadiazole
3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole
3,5-diphenyl-1,2,4-thiadiazoles
picolinamide
isonicotinamide
thiophene-2-carboxamide
furan-2-carboxamide
1-naphthyl benzamide
3,5-(1,1-dinaphthyl)-1,2,4-thiadiazoles
p-methoxybenzamide
3,5-bis(3-pyridinyl)-1,2,4-thiadiazole
nicotinamide
2-methyl-3-[4-amino-5-mercapto-4H- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazol-3-yl]-1H-indole
2-methyl-1H-indole-3-carbohydrazide
1-[(2-methyl-1H-indole)-3-carbonyl]thiosemicarbazide
ethyl 2-(N-phenylhydrazono)-3-oxobutanoate
3-(2-methyl-1H-indol-3-yl)-6-aryl- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] acs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazoles
2-methyl-3-[4-(arylideneamino)-5-mercapto-4H- mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazol-3-yl]-1H-indoles
acs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazoles
mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazoles
acs.orgresearchgate.netCurrent time information in Bangalore, IN.oxadiazoles
3-[(3-methyl-4-phenylhydrazono-5-oxopyrazolin-1-yl)carbonyl]-2-methyl-1H-indole
2-amino-1,3,4-oxadiazole
EDC·HCl
N-methyl-2-pyrrolidone
1,2,4-triazolo[1,5-a]pyridines
enaminonitriles
benzohydrazides
2-aminobenzimidazole
ethyl 2-oxocyclopentane-1-carboxylate
di-t-butyl-azodicarboxylate
5-arylidene-2-imino-4-thiazolidinones
N,N'-diphenylthiourea
chloroacetyl chloride
benzaldehyde
5-benzylidene-3-phenyl-2(phenylimino) thiazolidin-4-one
spiro-oxindole-pyrrolidines
(2Z)-methyl-2-[(Z)-4-oxo-3-aryl-2-(arylimino) thiazolidin-5-ylidene] acetate
isatins
sarcosine
furfural
bifunctionalized cyclopentenones
2-pyrazolines
5-substituted-tetrazole
benzyl nitriles
(E)-cinnamonitrile
2-amminoimidazoles
tetrasubstituted imidazoles
1,2-dione
aromatic aldehyde
primary aromatic amine
ammonium (B1175870) acetate
2-aroyl-(4 or 5)-aryl-(1H)-imidazoles
3-aminoimidazo-fused heterocycles
1,3-di(thien-2-yl)prop-2-en-1-one
ethyl cyanoacetate
piperidine
4-amino-2-oxo-5,7-di(thien-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carbonitrile
2-acetylthiophene
triethyl orthoformate
acetic anhydride
2-((diethoxymethyl)amino)-4,6-di(thien-2-yl)nicotinonitrile
2-aminoxazole
anthranilic acid

Introduction of Pyridine (B92270) Moieties

The synthesis of 1,2,4-thiadiazole derivatives incorporating pyridine rings is a significant area of research, leading to compounds with diverse chemical properties. A convergent synthesis approach is commonly employed for creating compounds containing the 1,2,4-thiadiazole core. acs.org One general method involves the cyclization of an intermediate, which is formed by the addition of an amidine with an isothiocyanate. acs.org The required isothiocyanate can be prepared from commercially available amines, while the amidine is typically formed through a Pinner reaction of a substituted nitrile. acs.org This methodology has been successfully applied to produce a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. acs.org

Another strategy for introducing pyridine moieties is through the condensation of appropriate thiadiazole precursors with nitropyridine derivatives. smolecule.com For instance, the synthesis of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves multi-step processes that may include heating in solvents like dimethylformamide (DMF) or dioxane. smolecule.com Purification of the final product is often achieved using chromatographic techniques. smolecule.com

The versatility of synthetic routes allows for the introduction of various substituted pyridines onto the 1,2,4-thiadiazole scaffold. For example, 3-(3-Bromo-2-pyridinyl)-1,2,4-thiadiazol-5-amine is a derivative that highlights the potential for incorporating halogenated pyridine rings. cymitquimica.com The synthesis of thiadiazolyl-pyridine derivatives can also be achieved through multicomponent reactions, such as reacting a 5-acetylthiadiazole with an aldehyde in the presence of acetic acid and ammonium acetate. bohrium.com

An alternative approach involves the reaction of thiopicolinamide (a pyridine-containing thioamide) with N,N'-dimethylformamide dimethyl acetal. researchgate.net While this reaction can lead to other heterocyclic systems, timely interception of the intermediate thioacylamidine can yield the desired 2-(1,2,4-thiadiazol-5-yl)pyridine in good yield. researchgate.net

Table 1: Examples of Synthesized Pyridinyl-1,2,4-Thiadiazol-5-amine Derivatives

Compound NameSynthetic PrecursorsKey Reaction TypeReference
di(pyridin-2-yl)-1,2,4-thiadiazol-5-aminesPyridyl amidine, Pyridyl isothiocyanateCyclization acs.org
3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amineThiadiazole derivatives, Nitropyridine precursorsCondensation smolecule.com
3-(3-Bromo-2-pyridinyl)-1,2,4-thiadiazol-5-amineNot specified in detailNot specified in detail cymitquimica.com
Thiadiazolyl-pyridine derivatives5-Acetylthiadiazole, Aldehyde, Ammonium acetateMulticomponent reaction bohrium.com
2-(1,2,4-Thiadiazol-5-yl)pyridineThiopicolinamide, N,N'-dimethylformamide dimethyl acetalInterception of thioacylamidine intermediate researchgate.net

Functionalization at the Amine Group

The amine group at the 5-position of the 1,2,4-thiadiazole ring is a key functional handle that enhances the molecule's reactivity and allows for extensive derivatization. cymitquimica.com This reactivity is crucial for modifying the compound's properties and for synthesizing a library of related structures for further investigation. vulcanchem.comnih.govnih.gov

Several functionalization strategies can be employed at this amine group. These include:

Alkylation: Direct alkylation of the this compound core is a feasible method to introduce alkyl substituents. acs.org

Acylation: The amine group can be acylated to form amide derivatives, which can significantly alter the electronic and steric properties of the molecule. vulcanchem.com

Formation of Schiff Bases: Reaction of the primary amine with aldehydes or ketones leads to the formation of Schiff bases (imines), providing a gateway to more complex molecular architectures. vulcanchem.com

Addition of Substituents: Aromatic or other heterocyclic moieties can be added to the amine group, creating more elaborate hybrid molecules with potentially new functionalities. vulcanchem.com

The reactivity of the amine group is a recurring theme in the chemistry of amino-thiadiazoles. For the related 2-amino-1,3,4-thiadiazole (B1665364) isomer, this group is recognized as an excellent anchor for derivatization to produce pharmacologically active compounds. nih.govnih.gov This suggests that the amine on the 1,2,4-thiadiazole ring offers similar synthetic versatility. The ability to easily modify this position makes this compound a valuable building block in medicinal chemistry. cymitquimica.comvulcanchem.com

Table 2: Potential Functionalization Reactions at the Amine Group of this compound

Reaction TypeReagent ClassProduct ClassPotential Utility
AlkylationAlkyl halidesN-Alkyl-1,2,4-thiadiazol-5-aminesModify lipophilicity and steric bulk
AcylationAcyl chlorides, AnhydridesN-Acyl-1,2,4-thiadiazol-5-aminesIntroduce new functional groups and electronic features
Schiff Base FormationAldehydes, KetonesN-Alkylidene/Arylidene-1,2,4-thiadiazol-5-aminesIntermediates for further synthesis
Arylation/HeteroarylationAryl/Heteroaryl halidesN-Aryl/Heteroaryl-1,2,4-thiadiazol-5-aminesCreate complex hybrid molecules

Derivatization for Pharmacological Scaffolds

The 1,2,4-thiadiazole nucleus, particularly when substituted with an amine group, is recognized as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. cymitquimica.comvulcanchem.com The structural motif is present in a wide range of biologically active compounds. rsc.org The derivatization of the this compound core is a key strategy for building diverse molecular libraries, which are essential for screening and identifying new drug candidates. rsc.org

The amine group's capacity for functionalization allows for systematic modifications to explore structure-activity relationships (SAR). vulcanchem.com By altering substituents on the amine or the thiadiazole ring, researchers can fine-tune the molecule's properties to enhance interactions with biological targets. vulcanchem.com For example, the introduction of different pyridine moieties, as discussed previously, or the functionalization at the amine group can significantly influence the pharmacological profile.

The related 2-amino-1,3,4-thiadiazole scaffold has been extensively reviewed as a source of lead compounds for drug synthesis, with many derivatives showing promising antimicrobial activities. nih.govnih.gov The amenability of the amine group to derivatization is a key factor in its success as a pharmacological scaffold. nih.govnih.gov This principle extends to the this compound core, which serves as a foundational structure for designing compounds for various therapeutic areas. The development of efficient synthetic methods to create a wide array of derivatives is crucial for unlocking the full potential of this heterocyclic system in drug discovery. rsc.org

Chemical Reactivity and Reaction Mechanisms of 1,2,4 Thiadiazol 5 Amine

Nucleophilic Substitution Reactions on the 1,2,4-Thiadiazole (B1232254) Ring.thieme-connect.deresearchgate.net

The 1,2,4-thiadiazole ring is generally susceptible to nucleophilic attack due to the electronegativity of the nitrogen atoms, which reduces electron density at the carbon atoms. nih.gov However, the reactivity of the positions on the ring can differ significantly.

Reactivity at the 5-Position.thieme-connect.deisres.org

The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. thieme-connect.deisres.org Halogen substituents at this position are readily displaced by a variety of nucleophiles, including nitrogen, sulfur, and oxygen-based nucleophiles. thieme-connect.deisres.org In contrast, halogen substituents at the 3-position are generally inert to most nucleophilic reagents. thieme-connect.de This heightened reactivity at the C-5 position is attributed to the electronic properties of the ring, where the carbon atom is rendered more electropositive. The amino group of 1,2,4-thiadiazol-5-amine can act as a nucleophile in reactions with various electrophiles, allowing for further functionalization. smolecule.comsmolecule.com

Electrophilic Reactions and Basicity of 1,2,4-Thiadiazoles.thieme-connect.deisres.org

Electrophilic reactions on the 1,2,4-thiadiazole ring are generally limited. thieme-connect.deisres.org The ring system is considered to have a very weak base character due to the inductive effect of the sulfur atom and the presence of two nitrogen atoms, though it does possess a relatively high degree of aromaticity. isres.org 1,2,4-Thiadiazoles can form salts with mineral acids and create addition compounds with heavy-metal salts. thieme-connect.de While direct electrophilic substitution on the ring is not common, the amino group in this compound can undergo electrophilic attack. nih.gov

Ring Opening and Degradation Pathways.sci-hub.senih.govgoogle.com

The 1,2,4-thiadiazole ring, while generally stable due to its aromaticity, can undergo ring-opening reactions under specific conditions, particularly in the presence of strong nucleophiles or under certain degradation processes. isres.orgsphinxsai.com

Reaction with Cysteine Sulfur and Disulfide Bond Formation.sci-hub.senih.govresearchgate.net

A significant reaction pathway for 1,2,4-thiadiazoles involves their interaction with thiols, particularly the cysteine residues in proteins. sci-hub.senih.govresearchgate.net The cysteine thiol can attack the N-S bond of the thiadiazole ring, leading to the cleavage of this bond and the formation of a disulfide bond. sci-hub.segoogle.com This reaction results in the inactivation of cysteine-dependent enzymes and is a key mechanism for the biological activity of many 1,2,4-thiadiazole derivatives. sci-hub.senih.gov The substituent at the C-3 position can influence the reactivity of the N-S bond towards the incoming thiol nucleophile. sci-hub.se

Alkaline Degradation.nih.govoaji.netresearchgate.net

The parent 1,2,4-thiadiazole compound is sensitive to alkalis. thieme-connect.de Strong bases can readily cleave the 1,3,4-thiadiazole (B1197879) ring, a related isomer, and similar susceptibility is expected for the 1,2,4-isomer. sphinxsai.com The final acylation step in the synthesis of a 1,2,4-thiadiazole alkaloid had to be conducted under anhydrous, non-basic conditions to prevent ring opening initiated by the attack of hydroxide (B78521) at the C-5 position. nih.gov The degradation of some thiadiazole derivatives, such as etridiazole, is influenced by pH, with hydrolysis half-lives decreasing as conditions become more alkaline. nih.gov

Reaction Mechanisms in Derivative Synthesis.mdpi.comorganic-chemistry.orgresearchgate.net

The synthesis of 1,2,4-thiadiazole derivatives often involves the formation of the heterocyclic ring through various cyclization reactions. A common strategy is the intramolecular oxidative S-N bond formation.

One such method involves the reaction of amidoyl thioureas with a hypervalent iodine(III) catalyst, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). mdpi.comorganic-chemistry.org The proposed mechanism suggests that PIFA reacts with the amidoyl thiourea (B124793) to generate an intermediate where the nucleophilic NH group attacks the sulfur atom, leading to cyclization and the formation of the 1,2,4-thiadiazole ring. mdpi.com Another approach utilizes molecular iodine (I₂) to mediate the oxidative coupling of amidines and isothiocyanates, constructing the S-N bond to yield 5-amino-1,2,4-thiadiazole derivatives. mdpi.com

Electrochemical methods have also been developed for the synthesis of 1,2,4-thiadiazoles. For instance, the oxidative dimerization of α-oxothioamides can be achieved using tetra-n-butylammonium iodide (TBAI) as a mediator under constant current electrolysis, leading to the formation of a S-N bond. jst.go.jp

Reaction Type Reagents/Conditions Product(s) Mechanism Highlights
Nucleophilic Substitution Halogenated 1,2,4-thiadiazole, Nucleophiles (N, S, O-based)Substituted 1,2,4-thiadiazolesAttack at the electron-deficient C-5 position. thieme-connect.deisres.org
Ring Opening Cysteine thiolDisulfide adductNucleophilic attack of thiol on the N-S bond. sci-hub.segoogle.com
Alkaline Degradation Strong base (e.g., hydroxide)Ring-opened productsAttack of the nucleophile at the C-5 position. nih.gov
Derivative Synthesis Amidoyl thioureas, PIFA3-substituted-5-arylamino-1,2,4-thiadiazolesIntramolecular oxidative S-N bond formation. mdpi.comorganic-chemistry.org
Derivative Synthesis Amidines, Isothiocyanates, I₂5-amino-1,2,4-thiadiazole derivativesI₂-mediated oxidative coupling. mdpi.com
Derivative Synthesis α-oxothioamides, TBAI, Electrolysis3,5-bis(acyl)-1,2,4-thiadiazolesElectrochemical oxidative dimerization. jst.go.jp

Mechanisms Involving N-S Bond Formation

The formation of the nitrogen-sulfur (N-S) bond is a critical step in the synthesis of the 1,2,4-thiadiazole ring. Various mechanisms have been developed to facilitate this bond formation, often involving oxidative processes.

One prominent method is the oxidative cyclization of imidoyl thioureas . This can be achieved through electrochemical methods that are both efficient and environmentally friendly. organic-chemistry.org In this process, an electro-oxidative intramolecular dehydrogenative N-S bond formation occurs. The reaction proceeds under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.org Mechanistic studies suggest a pathway involving a single-electron transfer, followed by radical cyclization and subsequent oxidative rearomatization to yield the stable 1,2,4-thiadiazole ring. organic-chemistry.org This electrochemical approach demonstrates broad substrate scope and tolerance for various functional groups. organic-chemistry.org

Another approach involves the use of molecular iodine (I₂) as an oxidant . This transition-metal-free method facilitates the oxidative N-S bond formation under mild conditions with a short reaction time. researchgate.netnih.gov The reaction is applicable to a wide range of imidoyl and guanyl thiourea substrates, leading to both 5-amino and 3,5-diamino substituted 1,2,4-thiadiazoles. researchgate.netnih.gov The use of I₂ as the sole oxidant makes this a scalable and efficient process. researchgate.netnih.gov

Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), also mediate the intramolecular oxidative S-N bond formation of imidoyl thioureas. mdpi.comorganic-chemistry.org This metal-free synthesis is characterized by very short reaction times and produces 3-substituted-5-arylamino-1,2,4-thiadiazoles in very good yields. mdpi.comorganic-chemistry.org

Furthermore, base-mediated tandem reactions provide another route for N-S bond formation. A transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles involves the thioacylation of amidines with dithioesters or aryl isothiocyanates in DMF, followed by an in situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.orgacs.org A proposed mechanism suggests the involvement of a carbamoyl (B1232498) anion, generated from the deprotonation of DMF, which acts as a radical initiator. acs.org

The table below summarizes various catalytic systems used for N-S bond formation in the synthesis of 1,2,4-thiadiazole derivatives.

Catalyst/MediatorSubstratesKey Features
Electrochemical (catalyst-free)Imidoyl thioureasEnvironmentally friendly, room temperature, oxidant-free. organic-chemistry.org
Molecular Iodine (I₂)Imidoyl and guanyl thioureasTransition-metal-free, mild conditions, scalable. researchgate.netnih.gov
Phenyliodine(III) bis(trifluoroacetate) (PIFA)Imidoyl thioureasMetal-free, very short reaction times, high yields. mdpi.comorganic-chemistry.org
Sodium Hydride (NaH) in DMFAmidines and dithioesters/isothiocyanatesTransition-metal-free, base-mediated, in situ cyclization. organic-chemistry.orgacs.org
Copper(II) triflate (Cu(OTf)₂)Amidines and isothiocyanates/thioureasCopper-catalyzed, moderate to good yields. mdpi.com
Cobalt Phthalocyanine-tetrasodium sulfonate (CoPcS)Imidoyl thioureasCobalt-catalyzed, occurs in water. researchgate.net

Intramolecular Oxidative Cyclization

Intramolecular oxidative cyclization is a key strategy for constructing the 1,2,4-thiadiazole ring. This process typically involves the formation of an N-S bond within a single molecule precursor through the action of an oxidizing agent.

A notable example is the dimerization and cyclization of thioamides . In the presence of an oxidant like chloranil (B122849) in a green medium, substituted aryl thioamides undergo intramolecular oxidative dimerization and cyclization to yield 3,5-diaryl-substituted 1,2,4-thiadiazoles. mdpi.com This method is advantageous due to its simplicity, very short reaction times, and use of recyclable solvents at ambient temperature. mdpi.com

Photocatalytic oxidative cyclization of thioamides offers another modern approach. For instance, Cu₂O rhombic dodecahedra can photocatalyze the cyclization of thiobenzamide (B147508) to form 3,5-diphenyl-1,2,4-thiadiazole under light illumination. rsc.org The proposed mechanism involves the transformation of thioamide radical cations into radical isomers, which then dimerize. Subsequent intramolecular cyclization and aromatization, facilitated by superoxide (B77818) radicals, lead to the final product. rsc.org

Electrochemical methods also facilitate intramolecular oxidative cyclization. The oxidative dimerization of α-oxothioamides, mediated by tetra-n-butylammonium iodide (TBAI), leads to the synthesis of 3,5-bis(acyl)-1,2,4-thiadiazoles. jst.go.jp The mechanism is thought to involve the oxidation of iodide to iodine, which then reacts with the thioamide. An intermolecular nucleophilic substitution is followed by intramolecular cyclization and aromatization to afford the desired product. jst.go.jp

The following table highlights different approaches for the intramolecular oxidative cyclization leading to 1,2,4-thiadiazoles.

MethodSubstratesOxidant/CatalystKey Features
Dimerization and CyclizationAryl thioamidesChloranil/CC-DMSO in PEG-400Green chemistry, ambient temperature, short reaction time. mdpi.com
Photocatalytic CyclizationThiobenzamidesCu₂O rhombic dodecahedraLight-induced, high product yields. rsc.org
Electrochemical Dimerizationα-OxothioamidesTetra-n-butylammonium iodide (TBAI)Electrochemical S-N bond construction. jst.go.jp
Hypervalent Iodine-Mediated CyclizationImidoyl thioureasPhenyliodine(III) bis(trifluoroacetate) (PIFA)Metal-free, rapid reaction. mdpi.com

One-Pot Synthetic Mechanisms

One-pot syntheses of this compound and its derivatives are highly valued for their efficiency, reduced number of purification steps, and often environmentally benign nature. bohrium.com

A common one-pot strategy involves the cyclocondensation of thioamides with nitriles or isocyanides under mild conditions to form the thiadiazole core. For instance, the reaction of amidines with isothiocyanates is a convergent synthesis route. acs.org The amidine provides one nitrogen and the attached R-group, while the isothiocyanate provides the sulfur, the second nitrogen, and the other R-group for the final heterocycle.

Another significant one-pot method utilizes polyphosphate ester (PPE) to facilitate the reaction between thiosemicarbazide (B42300) and carboxylic acids. mdpi.com This approach proceeds under mild conditions (≤85°C) and avoids the use of toxic reagents like POCl₃. mdpi.com The reaction is believed to proceed through the acylation of thiosemicarbazide followed by cyclodehydration to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. mdpi.com

Researchers have also developed one-pot syntheses involving sequential intermolecular addition and intramolecular oxidative coupling . For example, the reaction of thioamides with nitriles in the presence of AlCl₃, followed by intramolecular oxidative N-S coupling mediated by molecular iodine, yields 3-alkyl-5-aryl-1,2,4-thiadiazoles. acs.org

Furthermore, a one-pot protocol for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles involves the reaction of isothiocyanates with amidoximes in water, a green solvent. researchgate.net This catalyst-free method relies on the consecutive formation of C-N and S-N bonds. researchgate.net

The table below outlines various one-pot synthetic strategies for 1,2,4-thiadiazole derivatives.

ReagentsFacilitator/SolventProduct TypeKey Features
Thiosemicarbazide, Carboxylic AcidPolyphosphate Ester (PPE)2-Amino-1,3,4-thiadiazoleMild conditions, avoids toxic reagents. mdpi.com
Amidine, Isothiocyanate-Di-substituted 1,2,4-thiadiazolesConvergent synthesis. acs.org
Thioamides, NitrilesAlCl₃, then I₂3-Alkyl-5-aryl-1,2,4-thiadiazolesSequential addition and oxidative coupling. acs.org
Isothiocyanates, AmidoximesWater3-Substituted 5-amino-1,2,4-thiadiazolesCatalyst-free, green solvent. researchgate.netmdpi.com

Stability and Stabilization Through Substituents

The parent 1,2,4-thiadiazole ring is somewhat sensitive to acids and alkalis. thieme-connect.de However, the introduction of substituents at the 3- and 5-positions significantly enhances the stability of the heterocyclic ring towards acids, alkalis, oxidizing agents, and reducing agents. isres.orgthieme-connect.de This increased stability is attributed to the aromatic nature of the ring. isres.org

The electronic nature of the substituents also influences stability. Electron-donating groups on a benzene (B151609) ring attached to the thiadiazole can facilitate certain reactions like dimerization, whereas electron-withdrawing groups may hinder such reactions. mdpi.com Conversely, for nucleophilic substitution reactions, the 5-position is the most reactive site, and halogen substituents at this position can be displaced by various nucleophiles, while those at the 3-position are generally inert. thieme-connect.de

The table below provides examples of how substituents affect the properties of the 1,2,4-thiadiazole core.

Substituent PositionSubstituent TypeEffect on Stability/Reactivity
3- and 5-positionsGeneral substituentsIncreased stability towards acids, alkalis, and redox agents. isres.orgthieme-connect.de
5-positionHalogenActivated for nucleophilic substitution. thieme-connect.de
3-positionHalogenGenerally inert to nucleophilic substitution. thieme-connect.de
Phenyl group at C3AromaticProvides a scaffold for further functionalization. evitachem.com
Pyridyl groupsHeteroaromaticGood metabolic stability and improved solubility. acs.org
Electron-donating groups (on attached aryl rings)e.g., -OCH₃, -CH₃Can facilitate oxidative dimerization reactions. mdpi.com
Electron-withdrawing groups (on attached aryl rings)e.g., -NO₂, -CNMay decrease reactivity in certain dimerization reactions. mdpi.com

Spectroscopic and Advanced Characterization of 1,2,4 Thiadiazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1,2,4-thiadiazole (B1232254) derivatives, offering precise information about the chemical environment of individual atoms.

The ¹H-NMR spectra of 1,2,4-thiadiazol-5-amine and its derivatives display characteristic signals that are diagnostic of their structure. For the parent compound, this compound hydrochloride, the amine (NH₂) protons typically appear as a broad signal in the range of δ 5.2–5.8 ppm. In derivatives, the chemical shifts of protons are influenced by the nature of the substituents.

For instance, in 5-amino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole, the amine protons (NH₂) resonate as a singlet at δ 7.97 ppm. nih.gov The protons of the methoxy (B1213986) group (CH₃O) appear as a singlet at δ 3.80 ppm, while the aromatic protons of the phenyl ring show doublets at δ 7.01 ppm and δ 8.00 ppm. nih.gov In another example, 5-methylamino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole, the methyl group attached to the amine (CH₃) appears as a doublet at δ 2.97 ppm, and the NH proton resonates as a singlet at δ 8.42 ppm. nih.gov

The solvent used for NMR analysis can also influence the chemical shifts. For example, the ¹H-NMR spectrum of 5-amino-3-methyl-1,2,4-thiadiazole (B102305) in DMSO-d₆ shows the methyl protons at δ 2.37 ppm and the amine protons at δ 7.89 ppm. In contrast, in CD₃OD, the methyl signal is observed at δ 2.50 ppm.

The following table summarizes representative ¹H-NMR chemical shifts for various 1,2,4-thiadiazole derivatives.

CompoundSolventProtonChemical Shift (δ ppm)
5-Amino-3-(4'-methoxyphenyl)-1,2,4-thiadiazoleDMSO-d₆NH₂7.97 (s, 2H)
Phenyl-2H8.00 (d, J = 9.0 Hz, 2H)
Phenyl-3H7.01 (d, J = 9.0 Hz, 2H)
CH₃O3.80 (s, 3H)
5-Methylamino-3-(4'-methoxyphenyl)-1,2,4-thiadiazoleDMSO-d₆NH8.42 (s, 1H)
Phenyl-2H8.04 (d, J = 9.0 Hz, 2H)
Phenyl-3H7.02 (d, J = 9.0 Hz, 2H)
CH₃O3.84 (s, 3H)
CH₃2.97 (d, J = 4.8, 3H)
5-Amino-3-methyl-1,2,4-thiadiazoleDMSO-d₆NH₂7.89 (s, 2H)
CH₃2.37 (s, 3H)
5-Amino-3-methyl-1,2,4-thiadiazoleCD₃ODCH₃2.50 (s, 3H)

Data sourced from multiple studies. nih.gov

¹³C-NMR spectroscopy provides valuable information about the carbon skeleton of 1,2,4-thiadiazole derivatives. The carbon atoms of the thiadiazole ring typically resonate in the downfield region of the spectrum, generally between δ 165–190 ppm. mdpi.com For this compound hydrochloride, the C-S carbon of the thiadiazole ring is observed in the range of δ 165–170 ppm.

In the case of 5-amino-3-methyl-1,2,4-thiadiazole, the two ring carbons (C3 and C5) show signals at δ 185.0 and 169.5 ppm in DMSO-d₆, and at δ 185.9 and 171.2 ppm in CD₃OD. The methyl carbon (CH₃) appears at δ 17.0 ppm in DMSO-d₆ and δ 17.5 ppm in CD₃OD. It is important to note that some earlier reports of ¹³C-NMR data for this compound have been found to be erroneous. mdpi.com

The table below presents ¹³C-NMR data for select 1,2,4-thiadiazole derivatives.

CompoundSolventCarbonChemical Shift (δ ppm)
5-Amino-3-methyl-1,2,4-thiadiazoleDMSO-d₆C3169.5
C5185.0
CH₃17.0
5-Amino-3-methyl-1,2,4-thiadiazoleCD₃ODC3171.2
C5185.9
CH₃17.5
2,5-Bis[(2-ethylamino-1,3,4-thiadiazol-5-yl)propylthio]-1,3,4-thiadiazole---
5-(3,4-dimethoxyphenyl)-1,3,4-thiadazol-2-amine-Aromatic Carbons109, 112, 120, 124
Thiadiazole Ring Carbons149, 150, 156, 168
Methoxy Carbons55, 56

Data compiled from various research articles. mdpi.comgrowingscience.com

Proton NMR (¹H-NMR) Chemical Shift Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are powerful tools for identifying the functional groups present in this compound and its derivatives. The spectra exhibit characteristic absorption bands corresponding to specific bond vibrations.

For 1,3,4-thiadiazole (B1197879) derivatives, the N-H stretching vibrations of the primary amine group (NH₂) typically appear in the range of 3072–3400 cm⁻¹. growingscience.com The C=N stretching vibration, characteristic of the thiadiazole ring, is observed between 1590–1636 cm⁻¹. growingscience.com The C-S-C stretching vibration of the thiadiazole moiety is found in the region of 812–854 cm⁻¹. growingscience.com

In the case of 3-(1-isoquinolinyl)-1,2,4-thiadiazol-5-amine (B13748793), the IR spectrum shows a peak at 3401 cm⁻¹ corresponding to the N-H stretch and a peak at 1627 cm⁻¹ for the C=N stretch, confirming the presence of the amine and imine groups. vulcanchem.com For 5-amino-3-methyl-1,2,4-thiadiazole, a previously reported peak at 2050 cm⁻¹ for "N=C-S" has been shown to be absent in re-run spectra. mdpi.com

The following table summarizes key IR absorption bands for some 1,2,4-thiadiazole derivatives.

CompoundFunctional GroupWavenumber (cm⁻¹)
3-(1-Isoquinolinyl)-1,2,4-thiadiazol-5-amineN-H stretch3401
C=N stretch1627
5-[Substituted]-1,3,4-thiadiazol-2-aminesN-H stretch (primary amine)3072-3400
C=N stretch (thiadiazole ring)1590–1636
C-S-C stretch (thiadiazole moiety)812-854
3-Propyl-1,2,4-thiadiazol-5-amineN-H stretches~3300

Data sourced from a variety of studies. growingscience.comvulcanchem.com

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. It can also provide structural information through the analysis of fragmentation patterns.

For 3-(1-isoquinolinyl)-1,2,4-thiadiazol-5-amine, the mass spectrum shows a molecular ion peak at an m/z of 228.28, which corresponds to its molar mass. vulcanchem.com High-Resolution Mass Spectrometry (HRMS) is particularly useful for validating the molecular formula. For example, the HRMS of this compound hydrochloride shows an [M+H]⁺ ion at m/z 135.0 for C₂H₄ClN₃S.

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like many 1,2,4-thiadiazole derivatives. In ESI-MS, compounds are typically observed as protonated molecules [M+H]⁺.

For a series of 3,6-disubstituted- growingscience.comvulcanchem.comtriazolo[3,4-b] growingscience.comgoogle.comthiadiazoles, which are related heterocyclic systems, ESI-MS analysis consistently showed the [M+1]⁺ ion, confirming their molecular weights. For example, 3-(2-chlorophenyl)-6-phenyl- growingscience.comvulcanchem.comtriazolo[3,4-b] growingscience.comgoogle.comthiadiazole exhibited an ESI-MS peak at m/z 313.12 [M]⁺. ajol.info Similarly, novel 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality were characterized by ESI-MS, with observed [M+H]⁺ peaks confirming their structures. nih.gov

CompoundIonm/z
3-(2-Chlorophenyl)-6-phenyl- growingscience.comvulcanchem.comtriazolo[3,4-b] growingscience.comgoogle.comthiadiazole[M]⁺313.12
3-(2-Fluorophenyl)-6-phenyl- growingscience.comvulcanchem.comtriazolo[3,4-b] growingscience.comgoogle.comthiadiazole[M+1]⁺297.07
Amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole derivative (Compound 6)[M+H]⁺562
Amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole derivative (Compound 8a)[M+H]⁺666

Data compiled from various research articles. ajol.infonih.gov

MALDI is another soft ionization technique, often coupled with a time-of-flight (TOF) mass analyzer, that is useful for the analysis of a wide range of molecules, including heterocyclic compounds. researchgate.net In MALDI-TOF mass spectrometry, analytes are co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization. The resulting mass spectra often show [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions. researchgate.net

For 5-amino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole, MALDI-TOF analysis revealed a molecular ion peak at m/z = 207.2 (M). nih.gov Its methylated derivative, 5-methylamino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole, showed a molecular ion peak at m/z = 221.2 (M). nih.gov MALDI-TOF has also been used to analyze complex mixtures containing heterocyclic compounds, demonstrating its utility in identifying components directly from TLC plates. researchgate.net

CompoundIonm/z
5-Amino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole[M]207.2
5-Methylamino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole[M]221.2
5-Chloro-3-(4′-methoxyphenyl)-1,2,4-thiadiazole[M]226.7

Data sourced from a study on adenosine (B11128) A3 receptor antagonists. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Elemental Analysis (CHN, CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is critical for verifying the empirical formula of newly synthesized 1,2,4-thiadiazole derivatives. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the successful synthesis and purity of the compound.

For instance, in the synthesis of various thiazolyl-thiadiazole derivatives, elemental analysis was performed, and the obtained values were found to be in acceptable agreement with the calculated values, thus confirming the proposed structures. tubitak.gov.tr Similarly, the characterization of new 1,3,4-thiadiazole derivatives involved elemental analysis, where the experimental percentages of C, H, N, and S were compared to the calculated values to validate the chemical composition. rsc.org

The purity of a synthesized 1,3,4-thiadiazole-2-amino,5-thiol derivative was confirmed by elemental analysis (C.H.N.S), with the data presented in a tabular format to show the close correlation between theoretical and experimental values. centralasianstudies.org In another study, the structures of synthesized 2,4-disubstituted-5-imino-1,3,4-thiadiazole derivatives were established through elemental analysis alongside other spectral data. sphinxsai.com

Below is an example of how elemental analysis data is typically presented for 1,2,4-thiadiazole derivatives:

CompoundMolecular FormulaAnalysisCalculated (%)Found (%)
5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-nitrophenyl]-1,3,4-thiadiazole-2-amine C₁₇H₁₄N₄O₃SC57.6257.29
H3.983.83
N15.8114.94
S9.059.09
5-[(E)-2-(4-Methoxyphenyl)]vinyl-N-[4'-tolyl]-1,3,4-thiadiazole-2-amine C₁₈H₁₇N₃OSC66.8565.83
H5.305.05
N12.9912.14
S9.919.06
5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-tolyl]-1,3,4-thiadiazole-2-amine C₁₈H₁₇N₃OSC66.8565.97
H5.304.89
N12.9912.51
S9.919.93

Table based on data from a study on new 1,3,4-thiadiazole derivatives. rsc.org

UV-Vis Spectroscopy for Electronic Properties and Interactions

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of 1,2,4-thiadiazole derivatives. The absorption of ultraviolet and visible light by these molecules corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic transitions within the molecule, such as π→π* and n→π* transitions, which are characteristic of conjugated systems and heteroatoms.

Studies on novel thiazolidinone derivatives, which share structural similarities with thiadiazoles, have utilized UV-Vis spectroscopy to identify n→π* and π→π* transitions, corroborating these findings with frontier molecular orbital (FMO) analysis. doi.org The UV-Vis spectra of newly synthesized 1,3,4-thiadiazole derivatives have been recorded to characterize their electronic absorption properties. rsc.org For example, the UV-Vis spectrum of 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-nitrophenyl]-1,3,4-thiadiazole-2-amine shows absorption maxima (λ_max) at 241 and 368 nm. rsc.org

In a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the UV spectrum was both experimentally recorded and theoretically simulated, showing good agreement between the calculated and observed transition wavelengths. acs.orgnih.gov This combined experimental and computational approach allows for a deeper understanding of the electronic structure and transitions. The UV-Vis spectra of 1,2,5-thiadiazole (B1195012) 1,1-dioxides typically exhibit a maximum absorption in the ultraviolet region. mdpi.com

The electronic absorption data for some 1,3,4-thiadiazole derivatives are summarized below:

Compoundλ_max (nm)
5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-nitrophenyl]-1,3,4-thiadiazole-2-amine 241, 368
5-[(E)-2-(4-Methoxyphenyl)]vinyl-N-[4'-tolyl]-1,3,4-thiadiazole-2-amine 245, 276, 353
5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-tolyl]-1,3,4-thiadiazole-2-amine 242, 274, 358

Table based on data from a study on new 1,3,4-thiadiazole derivatives. rsc.org

X-ray Crystallography for Molecular Geometry and Structure Elucidation

For instance, the molecular structure of a 5-arylimino-1,3,4-thiadiazole derivative was unequivocally established for the first time using single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net This analysis revealed a nearly planar 1,3,4-thiadiazole ring and established the Z-geometry around the iminophenyl double bond. mdpi.com In another example, the crystal structure of 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine (B2717902) was determined, showing a dihedral angle of 35.19 (14)° between the thiadiazole and phenyl rings. iucr.org The structure also revealed intermolecular N—H···N hydrogen bonds that form chains within the crystal lattice. iucr.org

The crystal structure of 5-(β-D-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine was also elucidated, providing precise bond lengths and angles, and confirming the β-position of the substituent on the glucose ring. iucr.org X-ray crystallography can also resolve the formation of hydrochloride salts, confirming the coordination of the chloride ion.

Key structural parameters obtained from X-ray crystallography for a representative 1,3,4-thiadiazole derivative are presented below:

ParameterValue
Compound (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one
C=N bond length (N(12)-C(11)) 1.258(5) Å
C-N bond length (N(7)-C(11)) 1.409(4) Å
C-N-C bond angle (C(11)-N(12)-C(13)) 118.7(3)°
N-C-N bond angle (N(12)-C(11)-N(7)) 125.2(3)°
N-C-S bond angle (N(7)-C(11)-S(10)) 107.8(3)°
Thiadiazole ring dihedral angle (N(7)-N(8)-C(9)-S(10)) 1.0(4)°

Table based on data from a study on a 5-arylimino-1,3,4-thiadiazole derivative. mdpi.com

Computational Chemistry and Theoretical Studies of 1,2,4 Thiadiazol 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure and properties of molecules like 1,2,4-Thiadiazol-5-amine. irjweb.com This approach is favored for its balance of accuracy and computational efficiency. scholarsresearchlibrary.com DFT calculations, often using hybrid functionals like B3LYP, are instrumental in predicting a wide range of molecular attributes. scholarsresearchlibrary.comscielo.br

Geometric Optimization and Structural Predictions

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. researchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. scholarsresearchlibrary.comacs.org For thiadiazole derivatives, studies have shown that the calculated geometric parameters are generally in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.govnih.gov For instance, in related 1,3,4-thiadiazole (B1197879) structures, all dihedral angles of the ring are nearly 0°, confirming its planar nature. acs.orgnih.gov The bond lengths within the thiadiazole ring and to the amino group are also accurately predicted, providing insight into the degree of electron delocalization and bond character. scholarsresearchlibrary.comnih.gov

Below is a table showcasing typical bond lengths and angles for a related 1,3,4-thiadiazole derivative, as determined by DFT calculations.

ParameterBond Length (Å)Bond Angle (°)
C-N1.2933 - 1.3675
C-S1.7705 - 1.8429
N-N1.379
N-H1.0092 - 1.0135
C-O1.2079
C-N-N: 109.7357 - 122.8579
C-N-H: 112.4368 - 121.0234
S-C-N: 104.6991 - 116.2412
Data for 5-amino-1,3,4-thiadiazol-2(3H)-one, a related compound, calculated using the B3LYP method with a 6-31G(d,p) basis set. scholarsresearchlibrary.com

Vibrational Data and Spectroscopic Correlation

Theoretical vibrational frequencies for this compound can be calculated using DFT. These computed frequencies are then correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands. sapub.org Generally, there is a good correlation between the calculated and experimental vibrational frequencies, although the calculated values are often scaled to correct for anharmonicity and other systematic errors. scholarsresearchlibrary.com For example, N-H stretching vibrations in similar amino-thiadiazole compounds are typically predicted and observed in the region of 3200-3500 cm⁻¹. scholarsresearchlibrary.com This correlative analysis provides a detailed understanding of the molecule's vibrational behavior. scielo.br

Electronic Properties and Molecular Orbitals

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. acs.orgnih.gov A smaller energy gap generally implies higher reactivity. nih.gov In thiadiazole derivatives, both the HOMO and LUMO are often distributed over the entire molecule, indicating significant electron delocalization. nih.gov

PropertyValue (eV)
HOMO EnergyVaries by derivative
LUMO EnergyVaries by derivative
HOMO-LUMO Gap~4.505 (for a related compound) scholarsresearchlibrary.com
Note: The specific values of HOMO, LUMO, and the energy gap can vary depending on the specific derivative and the computational method used.

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are generated from DFT calculations to visualize the charge distribution on the surface of a molecule. researchgate.net These maps are color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netmdpi.com For amino-thiadiazole derivatives, the negative potential is often located around the nitrogen atoms of the thiadiazole ring, while the amino group protons typically show a positive potential. researchgate.netbenthamdirect.com MEP maps are valuable for predicting sites of intermolecular interactions, including hydrogen bonding. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and delocalization within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu In amino-thiadiazoles, NBO analysis can reveal significant delocalization of electron density from the lone pairs of the amino group nitrogen to the antibonding orbitals of the thiadiazole ring. nih.gov This analysis also helps in understanding the nature of bonding and the strength of intermolecular interactions like hydrogen bonds. nih.gov

Thermodynamic Parameters and Reaction Pathways

DFT calculations can be used to compute various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. scholarsresearchlibrary.com These parameters are crucial for understanding the stability of the molecule and predicting the feasibility and direction of chemical reactions. researchgate.net Furthermore, DFT can be used to model reaction pathways, such as the tautomeric conversion between amino and imino forms of the molecule. semanticscholar.org By calculating the energy barrier for such transformations, researchers can determine the relative stability of different tautomers and the likelihood of their interconversion. semanticscholar.org For example, studies on related amino-thiadiazoles have calculated the energy barrier for the amine-imine tautomerization, providing insights into which form is more stable under certain conditions. semanticscholar.org

Quantum Chemical Calculations (e.g., ab initio Hartree-Fock model)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. Methods such as the ab initio Hartree-Fock (HF) model and Density Functional Theory (DFT) are widely employed to investigate the molecular structure and electronic properties of thiadiazole derivatives. researchgate.netjmchemsci.com

These calculations provide optimized molecular geometries, including bond lengths and angles, which often show excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net For instance, studies on related thiadiazole compounds have shown that while both HF and DFT methods can yield reliable geometric parameters, DFT functionals like B3LYP are often superior for predicting vibrational spectra. researchgate.net

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. erciyes.edu.trmdpi.com A smaller energy gap suggests higher reactivity. Furthermore, these methods are used to compute various molecular reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which help in understanding the molecule's behavior in chemical reactions and biological systems. jmchemsci.commdpi.comscirp.org The molecular electrostatic potential (MEP) map is another valuable output, illustrating the charge distribution and identifying sites susceptible to electrophilic or nucleophilic attack. jmchemsci.com

Computational Method Basis Set Properties Calculated Typical Application Reference
Hartree-Fock (HF)6-31G(d)Molecular geometry, Vibrational frequenciesInitial geometry optimization, Comparison with DFT researchgate.net
Density Functional Theory (DFT)B3LYP/6-31G(d)Molecular geometry, Vibrational frequencies, HOMO-LUMO energies, Reactivity descriptorsMore accurate prediction of electronic properties and spectra researchgate.netscirp.org
Semi-empirical (RM1)-Enthalpy of formation, Dipole moments, Ionization potentialsFaster calculations for large systems, good for specific properties scielo.br

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of this compound derivatives with biological macromolecules, such as proteins and DNA. nih.govnih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.govijsrst.com This is crucial in drug discovery for identifying potential inhibitors.

Following docking, MD simulations are often performed to assess the physical movements of the atoms and molecules in the complex over time. erciyes.edu.tr These simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex, helping to validate the docking poses and assess the stability of the interactions. nih.gov

Binding mode analysis elucidates the specific interactions between a ligand and its protein target. For thiadiazole derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes covalent bonds. nih.govbohrium.com

For example, docking studies of 5-amino-1,3,4-thiadiazole-appended isatins against the Lanosterol 14 alpha-demethylase protein from Candida albicans revealed that the compounds fit optimally within the active site through a network of hydrogen bonds and hydrophobic interactions. rsc.org Similarly, studies on other thiadiazole analogs have identified key amino acid residues that form hydrogen bonds with the nitrogen atoms of the thiadiazole ring or the amine substituent. bohrium.comrsc.org In some cases, as with certain protease inhibitors, the thiadiazole ring itself can be susceptible to nucleophilic attack by a cysteine residue in the protein's active site, leading to covalent inhibition. nih.gov

Compound Class Protein Target Key Interactions Binding Energy (kcal/mol) Reference
5-amino-1,3,4-thiadiazole-appended isatinsLanosterol 14 alpha-demethylaseHydrogen bonds, Hydrophobic interactions-8.6 to -9.7 rsc.org
2,3,5-substituted nih.govgrowingscience.com-thiadiazolesSARS-CoV-2 3CLproCovalent (nucleophilic attack by Cys145)- nih.gov
N-(substituted)-5-phenyl-1,3,4-thiadiazol-2-amineCyclooxygenase (COX)Hydrogen bonds, Hydrophobic interactions- ijsrst.com

The stability of a ligand-protein complex predicted by docking is crucial for its potential as a therapeutic agent. Molecular dynamics simulations are the primary tool for assessing this stability. dergipark.org.tr By simulating the complex for periods typically ranging from nanoseconds to microseconds, researchers can observe its structural evolution. erciyes.edu.trnih.gov

Key metrics used to evaluate stability include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions, and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable complex is characterized by low and converging RMSD values over the simulation time. erciyes.edu.tr Analysis of the number and duration of hydrogen bonds and other interactions throughout the simulation also provides strong evidence for the stability of the binding mode. erciyes.edu.tr For instance, 100-nanosecond MD simulations of benzimidazole-thiadiazole hybrids complexed with the enzyme CYP51 showed that the most active compounds formed stable hydrogen bonds throughout the simulation, confirming a stable protein-ligand complex. erciyes.edu.tr

Binding Mode Analysis and Ligand-Protein Interactions

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational approaches are instrumental in establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For this compound derivatives, these studies help identify which structural modifications enhance a desired therapeutic effect. bohrium.com

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used in this context. nih.gov These methods generate 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties will positively or negatively impact biological activity. nih.gov

For example, a 3D-QSAR study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 kinase inhibitors successfully created models that could predict the inhibitory activity of new compounds. nih.gov Such models provide valuable guidance to medicinal chemists for designing new analogs with improved potency. Simpler SAR observations from docking studies have also been informative; for instance, in a series of benzimidazole-thiadiazole hybrids, the presence of electron-withdrawing groups on certain parts of the molecule was found to increase antibacterial activity. erciyes.edu.tr

Tautomeric Transition Probability

Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds like this compound, which can exist in an amine-imine tautomeric equilibrium. The relative stability of these tautomers can significantly influence the molecule's chemical and biological properties.

Quantum chemical calculations, especially DFT, are used to predict the probability of tautomeric transitions by calculating the relative energies of the different tautomeric forms. najah.edu These studies can determine which tautomer is more stable in the gas phase and in different solvents. semanticscholar.orgmdpi.com For related aminothiazole and aminotriazole systems, studies have shown that the amine form is generally the predominant tautomer, but the stability of the imine form can be enhanced in polar solvents. conicet.gov.ar The energy barrier for the intramolecular proton transfer between the two forms can also be calculated, providing insight into the kinetics of the tautomerization process. najah.edu Experimental techniques like NMR spectroscopy can then be used to validate these theoretical predictions. conicet.gov.ar

Compound Type Tautomerism Type Computational Finding Solvent Effect Reference
1,2,4-Triazole-thioneThiol-ThioneThione form is more stable- najah.edu
N,N'bis(2-thiazolyl) phenylphosphonic diamideAmine-ImineAmine form is predominant (97:3 ratio)Equilibrium shifts in polar solvents (DMSO) conicet.gov.ar
1,3,4-Thiadiazole derivativeKeto-EnolKeto form favored in polar aprotic solvents; Enol form favored in non-polar solventsSolvent polarity dictates equilibrium semanticscholar.orgmdpi.com

Prediction of Metal-Ligand Binding Energies

The nitrogen and sulfur atoms in the 1,2,4-thiadiazole (B1232254) ring make it an effective chelating agent for various metal ions. Computational methods are employed to predict the structure, stability, and binding energies of the resulting metal-ligand complexes.

DFT calculations are used to optimize the geometry of these complexes and to compute the binding energy or Gibbs free energy (ΔG) of their formation. jmchemsci.comresearchgate.net A negative Gibbs free energy indicates that the complex formation is a spontaneous process. ajol.info These calculations can predict the coordination mode of the ligand with the metal ion, for example, whether it acts as a bidentate or tridentate ligand. jmchemsci.com A specialized computational workflow combining DFT with docking algorithms has been developed to accurately predict the binding poses of metal-binding pharmacophores within the active sites of metalloenzymes, a historically challenging task in computational drug design. nih.gov Theoretical calculations of properties like the heat of formation and binding energy for transition metal complexes of thiadiazole derivatives provide crucial data on their thermodynamic stability. jmchemsci.com

Structure Activity Relationship Sar Studies of 1,2,4 Thiadiazol 5 Amine Derivatives

Influence of Substituents on Pharmacological Activity

The nature, position, and orientation of substituents on the 1,2,4-thiadiazole (B1232254) core are determinant factors for the biological activity of its derivatives. The electron-deficient character of the ring system makes the carbon atoms at the C-2 and C-5 positions susceptible to nucleophilic attack, a feature that is heavily influenced by the attached functional groups. nih.gov

The 3- and 5-positions of the 1,2,4-thiadiazole ring are primary sites for chemical modification to modulate bioactivity. Research indicates that introducing substituents at these positions enhances the stability of the ring against acids, alkalis, and oxidizing agents. isres.org The 5-position is the most reactive site for nucleophilic substitution reactions. isres.org

Modifications at the 3-position profoundly affect the molecule's electronic and steric properties:

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as a nitro group (–NO₂), can increase the electrophilicity of the scaffold, which may enhance its ability to inhibit enzymes. For instance, certain derivatives have shown improved inhibitory activity against enzymes like COX-2.

Hydrophobic Groups: Attaching hydrophobic or lipophilic groups, like a trifluoromethyl (–CF₃) or a propyl group, can improve the molecule's ability to penetrate biological membranes. This enhanced lipophilicity is critical for reaching intracellular targets.

Aryl and Alkyl Groups: The presence of various aryl, alkyl, or halogen substituents at the 3-position allows for the fine-tuning of the molecule's interaction with biological targets.

The 5-amino group is a key feature of the parent compound, but its derivatization is a common strategy. Modifications at this position, such as acylation or the formation of Schiff bases, can alter solubility and target affinity. vulcanchem.com

Table 1: Effect of Substituents at the C3-Position on the Properties of 1,2,4-Thiadiazol-5-amine Derivatives

Substituent at C3-PositionProperty InfluencedResulting EffectReference
Nitro (–NO₂)Electronic PropertiesIncreases electrophilicity, enhances enzyme inhibition
Trifluoromethyl (–CF₃)Lipophilicity/Steric ProfileImproves membrane permeability for intracellular targets
Propyl (–C₃H₇)LipophilicityEnhances ability to cross biological membranes
Isoquinoline (B145761)Aromatic SystemEnhances π-π stacking interactions with biological targets vulcanchem.com

The 5-amino group is a cornerstone of the molecule's activity, primarily by acting as a site for hydrogen bonding and further derivatization. vulcanchem.com Modifications of this amine group can lead to significant changes in pharmacological activity. For example, converting the primary amine into secondary or tertiary amines, amides, or sulfonamides can alter the compound's solubility, hydrogen-bonding capacity, and ultimately, its affinity for a biological target. vulcanchem.com

The introduction of other functional groups, even on substituents, plays a critical role. For example, in studies on related 1,3,4-thiadiazole (B1197879) derivatives, the presence of a 3,4-dihydroxy phenolic group was found to confer antioxidant effects. nih.gov The reactivity of the amino group is often exploited in the synthesis of more complex molecules, such as Schiff bases, which can exhibit their own distinct biological profiles, including antimicrobial or anticancer activities. tandfonline.com

Linking the 1,2,4-thiadiazole core to aromatic or heteroaromatic systems, typically at the 3-position, is a widely used strategy to enhance biological activity. These aromatic extensions can participate in crucial binding interactions, such as π-π stacking, with amino acid residues in the active sites of target proteins. vulcanchem.com

A notable example is the 3-(1-isoquinolinyl)-1,2,4-thiadiazol-5-amine (B13748793) derivative, where the bicyclic isoquinoline system contributes to aromaticity and planar rigidity, enhancing its interaction with biological targets. vulcanchem.com Similarly, studies on the 1,3,4-thiadiazole isomer have shown that substituting the ring with phenyl or p-tolyl groups can have a favorable effect on anticancer activity compared to other substituents. mdpi.com This suggests that the nature and electronic properties of the conjugated aromatic system are key determinants of potency. mdpi.com

Effect of Amines and Other Functional Groups

Molecular Features Influencing Bioactivity

Lipophilicity: As mentioned, hydrophobic groups like propyl or trifluoromethyl enhance the ability to cross cell membranes. This property is crucial for the compound to reach its site of action, especially if the target is located inside the cell.

Electronic Effects: The balance between electron-donating and electron-withdrawing groups across the molecule is vital. EWGs can make the thiadiazole ring more susceptible to nucleophilic attack or enhance interactions with specific enzymatic targets. nih.gov Conversely, electron-donating groups can modulate the basicity of the nitrogen atoms and influence binding. mdpi.com

Steric Factors: The size and shape of substituents can create steric hindrance that may either prevent or promote binding to a target. The correct spatial arrangement of functional groups is necessary to fit into the binding pocket of a protein or enzyme.

Pharmacophoric Patterns and Design Principles

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For thiadiazole derivatives, several key pharmacophoric features have been identified through computational and experimental studies. nih.govjcdr.net These typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the thiadiazole ring are characteristic hydrogen bond acceptors. nih.gov

Hydrogen Bond Donors (HBD): The 5-amino group is a primary hydrogen bond donor, crucial for anchoring the molecule to its target. vulcanchem.comnih.gov

Hydrophobic Regions: Aromatic rings or alkyl chains attached to the core often serve as hydrophobic features that interact with non-polar pockets in the target protein. nih.gov

Aromatic Rings: These contribute to binding through π-π or hydrophobic interactions. nih.gov

The design of new derivatives often involves arranging these features in a specific geometry to maximize complementarity with the biological target. The 1,2,4-thiadiazole scaffold acts as a rigid framework to hold these pharmacophoric elements in the correct orientation for optimal interaction.

Table 2: Key Pharmacophoric Features in Thiadiazole-Based Drug Design

Pharmacophoric FeatureStructural OriginRole in Biological InteractionReference
Hydrogen Bond AcceptorRing Nitrogen AtomsForm hydrogen bonds with target protein residues nih.gov
Hydrogen Bond Donor5-Amino GroupAnchors ligand in the binding site via hydrogen bonds vulcanchem.comnih.gov
Hydrophobic RegionAlkyl/Aryl SubstituentsInteracts with non-polar pockets of the target nih.gov
Aromatic Ring SystemPhenyl, Isoquinoline, etc.Participates in π-π stacking and hydrophobic interactions vulcanchem.comnih.gov

Mechanism-Based SAR for Targeted Biological Activity

Connecting SAR data directly to a mechanism of action allows for the rational design of highly specific drugs. For this compound derivatives, this involves understanding how structural changes affect binding to a particular enzyme or receptor.

For example, in the context of enzyme inhibition, molecular docking studies can validate SAR findings. A derivative with an electron-withdrawing group at the C3-position might show increased potency against an enzyme like COX-2. Docking simulations could reveal that this group forms a specific, favorable interaction with an amino acid in the active site, explaining the enhanced activity.

In another instance, the 1,3,4-thiadiazole scaffold has been identified as a bioisostere of pyrimidine (B1678525), allowing it to interfere with processes like DNA replication. mdpi.com This mechanistic insight guides the design of derivatives intended as anticancer agents. Similarly, identifying specific targets like the hepatocyte growth factor receptor (c-Met) for thiadiazole compounds allows for the development of mechanism-based SAR, where modifications are made specifically to improve binding affinity and selectivity for that receptor. nih.govjcdr.net

Optimization of Efficacy and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for refining lead compounds into drug candidates with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. For derivatives of this compound, SAR investigations focus on systematically modifying the core structure to understand how different chemical groups influence biological activity. The optimization of efficacy and selectivity is achieved by fine-tuning the molecule's interactions with its biological target while minimizing interactions with off-target molecules, thereby reducing potential side effects.

Detailed research findings have demonstrated that even subtle structural or isomeric changes to the 1,2,4-thiadiazole scaffold can lead to significant variations in biological outcomes, particularly in terms of efficacy and target selectivity.

Case Study: Adenosine (B11128) A3 Receptor Antagonists

In the development of antagonists for the human adenosine A3 receptor, a target for conditions like asthma and glaucoma, SAR studies revealed the superiority of the 1,2,4-thiadiazole ring system over other heterocycles. nih.gov Researchers compared derivatives of aminothiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole to determine the optimal core structure for receptor binding affinity (Ki).

The findings indicated that the 1,2,4-thiadiazole scaffold is a highly effective core for A3 antagonists. nih.gov Key optimizations included:

Phenyl Ring Substitution : The presence of a methoxy (B1213986) group at the 4-position of the phenyl ring attached to the thiadiazole core was found to significantly increase binding affinity. nih.gov

Amine Group Acylation : Acetylation of the 5-amino group on the thiadiazole ring (forming an acetamide) dramatically enhanced potency. nih.gov

Isomeric Comparison : The 1,2,4-thiadiazole isomer consistently outperformed the 1,3,4-thiadiazole isomer. The most potent compound identified, N-[3-(4-methoxyphenyl)- isres.orgresearchgate.netresearchgate.netthiadiazol-5-yl]-acetamide, exhibited a subnanomolar binding affinity (Ki = 0.79 nM) for the human adenosine A3 receptor. In stark contrast, its 1,3,4-thiadiazole regioisomer saw its affinity decrease dramatically to a Ki value of 4.7 μM, a nearly 6000-fold reduction. nih.gov

Data derived from a study on adenosine A3 receptor antagonists. nih.gov

Case Study: mTOR Kinase Inhibitors

The challenge in developing mTOR kinase inhibitors for cancer therapy lies in achieving selectivity over other closely related kinases, such as phosphoinositide 3-kinase (PI3K). rsc.org SAR studies exploring the replacement of a pyrazine (B50134) ring in a known inhibitor with various heterocycles provided critical insights into achieving this selectivity.

The study revealed the critical role of the amino group's orientation on the heterocyclic ring for target engagement. rsc.org Molecular modeling suggested that the amino group on the 1,2,4-thiadiazole ring was oriented in a way that prevented a crucial hydrogen bond interaction with the Glu2190 residue in the mTOR binding site. rsc.org This led to a significant loss of potency.

1,3,4-Thiadiazole Isomer : This isomer maintained high affinity for mTOR and good selectivity over PI3Kα. rsc.org

1,2,4-Thiadiazole Isomer : In contrast, the introduction of the 1,2,4-thiadiazole ring resulted in a more than 10-fold decrease in mTOR affinity and a corresponding drop in selectivity. rsc.org This finding underscores how the specific arrangement of heteroatoms within the thiadiazole ring dictates the molecule's three-dimensional conformation and its ability to bind effectively and selectively to its intended target.

Data derived from a study on selective mTOR kinase inhibitors. rsc.org

Case Study: PPARα/δ Dual Agonists

In the pursuit of treatments for metabolic syndrome, researchers explored 1,2,4-thiadiazole derivatives as dual agonists for peroxisome proliferator-activated receptors α (PPARα) and δ (PPARδ). acs.org An initial lead compound containing a methylthiazole group was a selective PPARδ agonist. acs.org SAR-driven optimization led to the replacement of the methylthiazole with a 1,2,4-thiadiazole ring. This single modification unexpectedly introduced potent partial agonist activity at the PPARα receptor, in addition to the high potency at PPARδ. acs.org Subsequent optimization of this new lead compound resulted in the identification of a potent and selective PPARα/δ dual agonist, demonstrating how the 1,2,4-thiadiazole moiety can be used to modulate the selectivity profile of a molecule across different receptor subtypes. acs.org

Future Directions and Emerging Research Areas for 1,2,4 Thiadiazol 5 Amine

Exploration of Novel Synthetic Routes and Green Chemistry Innovations

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. bohrium.com Future research will undoubtedly focus on novel synthetic routes for 1,2,4-thiadiazol-5-amine and its derivatives, with a strong emphasis on green chemistry principles. bohrium.commdpi.com This includes the use of greener solvents, such as water, and the development of catalyst-free or metal-free reaction conditions to minimize environmental impact. mdpi.comrhhz.netresearchgate.net

Key areas of exploration will likely include:

Ultrasound and Microwave-Assisted Synthesis: These techniques offer advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.net

One-Pot, Multi-Component Reactions: Designing reactions where multiple steps are carried out in a single vessel without isolating intermediates can significantly improve efficiency and reduce waste. bohrium.comrsc.org

Use of Elemental Sulfur and Selenium: Recent studies have shown the potential of using elemental sulfur and selenium as stable, low-cost, and low-toxicity sources for the synthesis of 5-amino-1,2,4-thiadiazoles and their selenium analogs, with water as the only byproduct. acs.org

Electrochemical Synthesis: Electro-oxidative intramolecular dehydrogenation of imidoyl thioureas presents a metal-free and oxidant-free method for synthesizing 3-substituted-5-amino-1,2,4-thiadiazoles. rsc.org

Green Chemistry ApproachKey AdvantagesReference
Use of Water as SolventNon-toxic, non-flammable, abundant rhhz.net
Molecular Oxygen as OxidantInexpensive, eco-friendly, water as byproduct rhhz.net
Ultrasound-Assisted SynthesisFaster reaction rates, improved yields researchgate.net
One-Pot SynthesisIncreased efficiency, reduced waste bohrium.comrsc.org
Elemental Sulfur/SeleniumLow cost, low toxicity, stable acs.org

Development of New Derivatization Strategies for Enhanced Bioactivity

The biological activity of 1,2,4-thiadiazole (B1232254) derivatives can be significantly modulated by introducing different substituents onto the core structure. Future research will focus on developing new derivatization strategies to enhance the bioactivity and selectivity of these compounds. This involves a deep understanding of structure-activity relationships (SAR) to guide the design of more potent and targeted molecules. dovepress.com

The amino group at the 5-position of the 1,2,4-thiadiazole ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups. dovepress.comijcps.org For instance, the synthesis of novel 3-amino-5-substituted amino-1,2,4-thiadiazoles and 3-substituted thiocarbamido-5-substituted amino-1,2,4-thiadiazoles has been achieved through the oxidative cyclization of guanidine (B92328) derivatives. ijcps.org The goal is to create derivatives with improved pharmacological profiles, such as enhanced potency, reduced toxicity, and better pharmacokinetic properties. smolecule.com

In-depth Mechanistic Studies of Biological Actions

While many 1,2,4-thiadiazole derivatives have shown promising biological activities, the underlying mechanisms of action are often not fully understood. smolecule.com Future research will need to employ a range of biochemical and cellular assays to elucidate how these compounds interact with their biological targets at a molecular level. smolecule.com

For example, in the context of their antimicrobial properties, studies will aim to determine if they disrupt cell wall synthesis, inhibit essential enzymes, or have other modes of action. In cancer research, investigations will focus on identifying the specific signaling pathways and cellular processes that are affected by these compounds, such as the induction of apoptosis or inhibition of cell proliferation. Understanding the mechanism of action is crucial for the rational design of more effective and selective drugs. bohrium.com

Advanced Computational Modeling and In Silico Screening

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. smolecule.com Advanced computational methods will play a pivotal role in accelerating the discovery and optimization of new 1,2,4-thiadiazole-based therapeutic agents.

Future efforts in this area will include:

Molecular Docking and Virtual Screening: These techniques will be used to predict the binding affinities of large libraries of 1,2,4-thiadiazole derivatives against various biological targets, helping to identify promising lead compounds. uobaghdad.edu.iqresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations will provide insights into the dynamic behavior of ligand-receptor complexes, helping to understand the stability of interactions and the conformational changes that occur upon binding. nih.gov

ADMET Prediction: In silico models will be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, allowing for the early identification of compounds with favorable pharmacokinetic profiles. researchgate.netnih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models will be developed to correlate the structural features of 1,2,4-thiadiazole derivatives with their biological activities, providing valuable guidance for the design of more potent analogs.

Computational MethodApplication in 1,2,4-Thiadiazole ResearchReference
Molecular DockingPredicting binding modes and affinities to target proteins. uobaghdad.edu.iqresearchgate.net
Virtual ScreeningIdentifying potential hits from large compound databases. uobaghdad.edu.iqmdpi.com
Molecular DynamicsSimulating the dynamic behavior of ligand-protein complexes. nih.gov
ADMET PredictionAssessing drug-like properties and potential toxicity. researchgate.netnih.govrsc.org

Exploration of New Therapeutic Targets and Disease Applications

The versatility of the 1,2,4-thiadiazole scaffold suggests that its therapeutic potential extends beyond the currently explored areas. rsc.org Future research will aim to identify new therapeutic targets and explore the application of this compound derivatives in a wider range of diseases. smolecule.com

For instance, while their anticancer and antimicrobial activities are well-documented, there is growing interest in their potential as neuroprotective agents for diseases like Alzheimer's. google.comnih.gov Additionally, the discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds opens up new avenues for the treatment of human filarial infections. acs.orgdndi.org The exploration of their activity against other parasites and viruses could also yield promising results. nih.gov

Drug Delivery Systems for 1,2,4-Thiadiazole Compounds

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Therefore, the development of advanced drug delivery systems for 1,2,4-thiadiazole compounds is a crucial area for future research. rsc.org This could involve the use of nanoparticles, liposomes, or other carriers to improve solubility, enhance bioavailability, and achieve targeted delivery to specific tissues or cells. The optimization of drug delivery can lead to improved therapeutic outcomes and reduced side effects. rsc.org

Combination with Other Pharmacologically Active Fragments

Combining the 1,2,4-thiadiazole scaffold with other pharmacologically active fragments is a promising strategy for developing hybrid molecules with synergistic or multi-target activities. researchgate.net This approach can lead to the creation of novel compounds with enhanced efficacy and a broader spectrum of activity. rsc.org For example, the combination of the 1,3,4-thiadiazole (B1197879) and isatin (B1672199) cores has resulted in hybrids with potent anticancer activity. rsc.org Future research will likely explore the synthesis and evaluation of a wide range of hybrid molecules incorporating the this compound moiety to address complex diseases such as cancer and infectious diseases. acs.orgnih.gov

Investigation of Polypharmacological Approaches

Polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously, represents a promising frontier for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. bohrium.commdpi.com The 1,2,4-thiadiazole core is being explored as a foundation for such multi-target agents.

One key strategy involves molecular hybridization, where the thiadiazole moiety is combined with other known pharmacophores to create a single molecule with a blended activity profile. bohrium.com This approach is considered practical for addressing diseases with complex pathologies, such as Alzheimer's disease, by potentially targeting factors like cholinesterases and oxidative stress simultaneously. bohrium.com While much of the existing research has focused on the 1,3,4-thiadiazole isomer, the principles are applicable to the 1,2,4-thiadiazole scaffold. For instance, studies on 5-amino-1,3,4-thiadiazole derivatives appended with isatin have demonstrated clear polypharmacological properties, showing biological similarities to both antifungal agents and chemokine receptor inhibitors in cellular assays. nih.govnih.gov

A notable example in the context of the 1,2,4-thiadiazole ring is the development of dual agonists for peroxisome proliferator-activated receptors (PPARs). In one study, replacing a methylthiazole group with a bohrium.commdpi.comgranthaalayahpublication.orgthiadiazole ring in a known PPARδ selective agonist unexpectedly introduced potent partial agonism at PPARα. acs.org This discovery led to the optimization of a new series of PPARα/δ dual agonists, highlighting how the 1,2,4-thiadiazole moiety can be instrumental in achieving a desired polypharmacological profile. acs.org

Table 1: Examples of Polypharmacological Approaches with Thiadiazole Derivatives

Compound Class Targets Therapeutic Area Research Finding
1,3,4-Thiadiazole Hybrids Multiple targets in Alzheimer's Disease (e.g., AChE, BChE, antioxidants) Neurodegenerative Disease Molecular hybridization is a promising strategy for developing multi-target anti-AD drugs. bohrium.com
5-Amino-1,3,4-thiadiazole-isatin Hybrids Multiple, including pathways related to fungal agents and chemokine receptors Oncology, Infectious Disease Compounds exhibited polypharmacological properties in cell-painting assays, indicating activity against multiple targets. nih.govnih.gov

| bohrium.commdpi.comgranthaalayahpublication.orgThiadiazole Derivatives | Peroxisome Proliferator-Activated Receptors α and δ (PPARα/δ) | Metabolic Disease | A bohrium.commdpi.comgranthaalayahpublication.orgthiadiazole-based compound was identified as a potent and orally active dual agonist for PPARα and PPARδ. acs.org |

Addressing Selectivity and Pan Assay Interference Compounds (PAINS)

A critical challenge in the development of 1,2,4-thiadiazole-based therapeutic agents is ensuring target selectivity and avoiding non-specific interactions that can lead to misleading results in biological assays.

Selectivity: Achieving high selectivity for the intended biological target over other related proteins is crucial for minimizing off-target effects. Research has shown that even minor changes in the thiadiazole isomer can dramatically affect selectivity. For example, in the development of mTOR inhibitors, replacing a pyrimidine (B1678525) ring with a 1,2,4-thiadiazole led to a more than 10-fold decrease in mTOR affinity and a significant reduction in selectivity against the related kinase PI3Kα. rsc.org This underscores the need for careful structural design and optimization to enhance the selectivity of 1,2,4-thiadiazole derivatives for their intended targets. rsc.org

Table 2: Kinase Selectivity of a Bioisosteric Pair

Compound Scaffold mTOR Kᵢ (nM) PI3Kα Kᵢ (nM) Selectivity (PI3Kα/mTOR)
1 Pyrimidine 5.1 535.5 105
2 1,2,4-Thiadiazole 58 812 14

Data adapted from a study on mTOR inhibitors, demonstrating reduced selectivity with the 1,2,4-thiadiazole scaffold in this context. rsc.org

Pan Assay Interference Compounds (PAINS): A more significant concern is the classification of the 1,2,4-thiadiazole core as a Pan Assay Interference Compound (PAINS). longdom.orgwikipedia.org PAINS are compounds that appear as "hits" in high-throughput screening (HTS) by interfering with the assay technology rather than through specific, drug-like interactions with the target protein. wikipedia.org

The 1,2,4-thiadiazole ring is identified as a thiol-reactive chemotype. longdom.orgnih.gov It is proposed that these compounds can undergo ring-opening transformations when attacked by nucleophiles, such as the cysteine residues present in many proteins. drughunter.com This covalent modification of proteins leads to non-specific inhibition and assay interference. nih.govacs.org Studies have confirmed that 1,2,4-thiadiazole derivatives can react with cysteines on multiple proteins, leading to promiscuous enzymatic inhibition that is independent of the specific target. nih.gov This reactivity not only confounds HTS results but can also mask the true activity of the compound. acs.org

Table 3: HTS Interference Profile of a 1,2,4-Thiadiazole Derivative

Compound ID HTS Assay IC₅₀ (µM) Counter-Screen IC₅₀ (µM) Interpretation

| Example 1,2,4-Thiadiazole | 2.5 | 1.8 | Activity is likely due to non-specific thiol reactivity (assay interference), as it is also active in a counter-screen designed to detect such behavior. acs.org |

Future research must therefore focus on strategies to mitigate these PAINS characteristics. This could involve designing derivatives where the electrophilic nature of the thiadiazole ring is sterically or electronically shielded to reduce its reactivity towards biological thiols, without compromising its ability to interact with the intended target. Rigorous counter-screening and mechanistic studies will be essential to distinguish true inhibitors from PAINS and to validate the on-target activity of any promising this compound derivatives. nih.gov

Q & A

Q. What are the most reliable synthetic routes for preparing 1,2,4-thiadiazol-5-amine derivatives, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves nucleophilic substitution or cyclization reactions. For example:

  • Catalyst-free one-pot synthesis : A mixture of thioamides and aryl/alkyl amines under reflux in ethanol produces derivatives like N-phenyl-3-(m-tolyl)-1,2,4-thiadiazol-5-amine (78% yield, m.p. 194–196°C) .
  • Microwave-assisted synthesis : Reduces reaction times and improves yields compared to conventional heating, as seen in triazole analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) .

Q. Key variables :

ParameterEffect on Yield/QualityExample (Reference)
Solvent (EtOH vs. DMSO)Polarity affects cyclization efficiency
TemperatureHigher temps (~80°C) favor faster cyclization
Substituent typeElectron-withdrawing groups (e.g., nitro) stabilize intermediates

Q. How can researchers validate the structural integrity of this compound derivatives?

Use a combination of spectroscopic and computational methods:

  • 1H/13C NMR : Characteristic shifts for the thiadiazole ring (e.g., δ 8.49–9.04 ppm for aromatic protons in N-benzyl derivatives) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for N-isopropyl-3-phenyl-1,2,4-thiadiazol-5-amine at m/z 246.0982) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., S–N bond lengths ~1.65 Å in triazole analogs) .

Q. What preliminary biological screening approaches are suitable for this compound derivatives?

  • Antimicrobial assays : Disk diffusion or microdilution against Staphylococcus aureus or Candida albicans (e.g., triazole analogs show MIC values ≤16 µg/mL) .
  • Enzyme inhibition : Test against targets like phosphatidylcholine synthase or kinases using fluorescence-based assays .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound-based inhibitors?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular docking : Simulate binding to targets like DNA gyrase (e.g., Schiff base derivatives show binding energies ≤−8.5 kcal/mol) .

Q. Example workflow :

Generate 3D conformers using Gaussian 02.

Dock into protein active sites with AutoDock Vina.

Validate with MD simulations (GROMACS).

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from substituent effects or assay conditions:

IssueResolution StrategyExample
Variable MIC valuesStandardize protocols (CLSI guidelines)
Conflicting SARSynthesize analogs with controlled substituents (e.g., fluorobenzyl vs. nitro groups)

Q. What strategies improve the selectivity of this compound derivatives in pharmacological applications?

  • Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance membrane permeability .
  • Targeted delivery : Conjugate with nanoparticles (e.g., PEGylated liposomes) for tumor-specific accumulation .

Q. How to address challenges in crystallizing this compound derivatives for structural studies?

  • Co-crystallization : Use small molecules (e.g., trifluoroacetic acid) to stabilize lattice packing .
  • High-throughput screening : Test >100 solvent combinations (e.g., DMSO/water gradients) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.